molecular formula C18H16N2 B038542 4,5,11-Trimethyl-5H-quinindoline CAS No. 125157-97-3

4,5,11-Trimethyl-5H-quinindoline

Cat. No.: B038542
CAS No.: 125157-97-3
M. Wt: 260.3 g/mol
InChI Key: HUXZBSAFJLGENC-UHFFFAOYSA-N
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Description

4,5,11-Trimethyl-5H-quinindoline is a heterocyclic organic compound belonging to the quinindoline family, characterized by a fused quinoline-indole structure with three methyl groups at positions 4, 5, and 11. The methyl substituents enhance its lipophilicity and stability compared to unsubstituted quinindoline derivatives, which may influence bioavailability and binding affinity in biological systems.

Properties

CAS No.

125157-97-3

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4,5,11-trimethylindolo[2,3-b]quinoline

InChI

InChI=1S/C18H16N2/c1-11-7-6-9-13-12(2)16-14-8-4-5-10-15(14)19-18(16)20(3)17(11)13/h4-10H,1-3H3

InChI Key

HUXZBSAFJLGENC-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C

Other CAS No.

125157-97-3

Synonyms

4,5,11-Trimethyl-5H-quinindoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinindoline derivatives share structural motifs with other polycyclic aromatic heterocycles, such as quinoline, indole, and acridine. Below is a comparative analysis:

Structural and Electronic Properties

Compound Core Structure Substituents LogP<sup>*</sup> Fluorescence (λem, nm) Biological Activity Relevance
4,5,11-Trimethyl-5H-quinindoline Quinoline-indole fusion 4-, 5-, 11-CH3 ~3.2 (estimated) ~450 (theoretical) Kinase inhibition, DNA intercalation
Quinindoline Quinoline-indole fusion None ~2.1 ~420 Anticancer (topoisomerase inhibition)
7-Methylquinoline Quinoline 7-CH3 2.8 Non-fluorescent Antimicrobial
2-Methylindole Indole 2-CH3 2.3 ~340 Anti-inflammatory

<sup>*</sup>LogP values are experimental or computationally estimated (e.g., via ChemAxon or PubChem).

Key Differences

  • Electronic Effects : Methyl groups at positions 4 and 5 may sterically hinder interactions with flat biological targets (e.g., DNA grooves), unlike planar acridine derivatives.
  • Biological Activity: Unlike 7-methylquinoline (broad-spectrum antimicrobial), this compound’s fused structure suggests niche applications in targeting specific kinases or cellular pathways.

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